molecular formula C18H9F3N4 B12842199 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile

Cat. No.: B12842199
M. Wt: 338.3 g/mol
InChI Key: XHSNVERSMABCIG-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile is a heterocyclic compound that features a pyrazoloquinoline core with a trifluoromethyl group and a phenyl group.

Preparation Methods

The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 3-amino-4-chloro-1-phenyl-1H-pyrazolo[4,3-c]quinoline with phenyl isothiocyanate . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. This can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated quinolines and pyrazoloquinolines. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Fluoroquinolones: Known for their broad-spectrum antibacterial activity.

    Mefloquine: Used as an antimalarial drug.

    Brequinar: An antineoplastic agent

Properties

Molecular Formula

C18H9F3N4

Molecular Weight

338.3 g/mol

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinoline-6-carbonitrile

InChI

InChI=1S/C18H9F3N4/c19-18(20,21)16-14-9-12-8-11(10-22)6-7-15(12)23-17(14)25(24-16)13-4-2-1-3-5-13/h1-9H

InChI Key

XHSNVERSMABCIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C4C=C(C=CC4=N3)C#N)C(=N2)C(F)(F)F

Origin of Product

United States

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